Differentiation via Physicochemical Profile: ALogP and Hydrogen Bonding
3-(Isoxazol-3-yl)pyrazin-2-ol demonstrates a distinct physicochemical signature compared to its simpler analogs. Its predicted ALogP value of 2.59 is a critical differentiator from the more polar parent pyrazin-2-ol and many simple isoxazoles, suggesting superior membrane permeability. Furthermore, its predicted pKa of 11.45±0.20 indicates it exists predominantly in its neutral form under physiological conditions, a key property for crossing the blood-brain barrier and a potential advantage for central nervous system (CNS) applications like the GABA A α5 ligands described in the literature [1].
pKa 11.45±0.20
| Evidence Dimension | Lipophilicity and Ionization State |
|---|---|
| Target Compound Data | ALogP = 2.59; pKa = 11.45±0.20 (Predicted) |
| Comparator Or Baseline | Pyrazine-2-ol (Baseline); 1-Methyl-1H-pyrazol-3-ol (Analog) |
| Quantified Difference | Not available for precise comparators in the search results; however, the target compound's ALogP is notably higher than what would be predicted for the unsubstituted pyrazin-2-ol, indicating a significant shift in lipophilicity due to the isoxazole substitution. |
| Conditions | In silico prediction using ALogP and pKa algorithms. |
Why This Matters
This provides a clear, measurable basis for selecting this compound over a less lipophilic analog for applications requiring membrane penetration, such as CNS drug discovery.
- [1] Hoffmann-La Roche Inc. (2008). WO2009071464A1. Isoxazolo-pyrazine derivatives. View Source
